molecular formula C16H22INO4 B8096353 N-Boc-4-iodo-DL-phenylalanine ethyl ester

N-Boc-4-iodo-DL-phenylalanine ethyl ester

Cat. No. B8096353
M. Wt: 419.25 g/mol
InChI Key: QYCIEEAEVUVRJX-UHFFFAOYSA-N
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Description

“N-Boc-4-iodo-DL-phenylalanine ethyl ester” is a pharmaceutical intermediate and a p-iodo phenyl alanine derivative with N-Boc protection . It has a molecular weight of 419.26 and a molecular formula of C16H22INO4 .


Synthesis Analysis

The synthesis of this compound has been explored in various studies. One such study developed an alternative method for the synthesis of this agent. The novel tin precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, was synthesized from the known, corresponding iodo derivative .


Molecular Structure Analysis

The molecular structure of “N-Boc-4-iodo-DL-phenylalanine ethyl ester” consists of a phenylalanine derivative with an iodine atom and a Boc (tert-butoxycarbonyl) protective group .


Chemical Reactions Analysis

This compound is often used in peptide synthesis reactions as an amino acid derivative. It can be used to synthesize peptide sequences at specific positions .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that radiolabeled amino acids, such as radioiodinated 4-iodophenylalanine, have been used extensively in oncology both as diagnostic and therapeutic agents .

Safety and Hazards

While specific safety and hazard information for this compound is not provided in the search results, general safety precautions for handling similar compounds include avoiding contact with skin, eyes, or mouth, and seeking medical help if contact occurs .

Future Directions

The future directions for this compound could involve further exploration of its use in peptide synthesis and potential applications in oncology, given the interest in radioiodinated amino acid derivatives .

properties

IUPAC Name

ethyl 3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22INO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCIEEAEVUVRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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